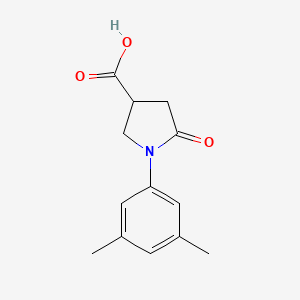

1-(3,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Description

1-(3,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a pyrrolidin-2-one derivative featuring a 3,5-dimethylphenyl substituent at the 1-position of the pyrrolidine ring and a carboxylic acid group at the 3-position. This compound belongs to a broader class of 5-oxopyrrolidine-3-carboxylic acid derivatives, which are widely studied for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties . Its structural uniqueness lies in the electron-donating methyl groups at the 3- and 5-positions of the aryl ring, which influence its electronic and steric properties compared to analogs with halogenated or hydroxylated substituents.

Properties

IUPAC Name |

1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-8-3-9(2)5-11(4-8)14-7-10(13(16)17)6-12(14)15/h3-5,10H,6-7H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVYUEYJQRCOJDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2CC(CC2=O)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-lactam or an amino acid derivative.

Introduction of the 3,5-Dimethylphenyl Group: The 3,5-dimethylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,5-dimethylbenzoyl chloride and an appropriate catalyst, such as aluminum chloride.

Oxidation and Carboxylation: The final steps involve the oxidation of the pyrrolidine ring to introduce the ketone group and the carboxylation of the resulting intermediate to form the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol or the carboxylic acid group to an aldehyde.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or aldehydes.

Scientific Research Applications

Scientific Research Applications

1-(3,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is used in various scientific research applications, including:

- Antimicrobial Research: Derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid are being explored for their antimicrobial activity against multidrug-resistant Gram-positive pathogens and drug-resistant fungi . These compounds have shown structure-dependent antimicrobial activity against Gram-positive pathogens .

- Agonist of the TPO receptor: It can be used as an agonist of the TPO receptor, particularly in enhancing platelet production . It is also useful in the treatment of thrombocytopenia .

- Biopharmaceutical Production: This compound can be used in biopharmaceutical production .

Safety and Hazards

This compound is classified as an irritant and can be harmful if swallowed . It may cause skin and serious eye irritation, as well as respiratory irritation .

- H302: Harmful if swallowed.

- H315: Causes skin irritation.

- H319: Causes serious eye irritation.

- H335: May cause respiratory irritation.

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

- P264: Wash skin thoroughly after handling.

- P270: Do not eat, drink or smoke when using this product.

- P271: Use only outdoors or in a well-ventilated area.

- P280: Wear protective gloves/protective clothing/eye protection/face protection.

Additional Synonyms

The compound is also known by several synonyms :

- 1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylic acid

- 1-(3,5-Dimethyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid

- 3-Pyrrolidinecarboxylic acid, 1-(3,5-dimethylphenyl)-5-oxo-

- MFCD01571215

- MLS000066230

- SMR000079860

- Oprea1_713020

- SCHEMBL6270407

- BDBM42390

- cid_2741834

- HMS2295H23

- ALBB-009466

- BBL008488

- CCG-50530

- STK501919

- AKOS000145245

- AKOS016041650

- BS-4403

- EN300-87052

- H25165

- SR-01000626683-2

- F2169-0487

- 1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxylicacid

- 1-(3,5-dimethylphenyl)-5-keto-pyrrolidine-3-carboxylic acid

- 1-(3,5-dimethylphenyl)-5-oxidanylidene-pyrrolidine-3-carboxylic acid

- 1-(3,5-Dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylic acid, AldrichCPR

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical processes within cells. Detailed studies on its binding affinity, selectivity, and molecular interactions are essential to understand its effects fully.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 5-oxopyrrolidine derivatives are highly dependent on the substituents attached to the aryl ring. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Selected 5-Oxopyrrolidine Derivatives

Antimicrobial Activity

- 3,5-Dichloro-2-hydroxyphenyl derivative : Exhibits potent activity against multidrug-resistant pathogens (e.g., Staphylococcus aureus MIC = 8 µg/mL, Escherichia coli MIC = 16 µg/mL) due to the synergistic effects of electron-withdrawing Cl atoms and hydroxyl groups enhancing membrane penetration .

- 3,5-Dimethylphenyl analog : Predicted to have moderate antimicrobial activity, as electron-donating methyl groups reduce electrophilicity compared to chlorine substituents .

Antioxidant Activity

- 5-Chloro-2-hydroxyphenyl derivatives : Thioxo-oxadiazole and triazole moieties significantly boost radical scavenging (1.35–1.5× ascorbic acid activity) by stabilizing free radicals through resonance and hydrogen bonding .

- 3,5-Dimethylphenyl analog : Lacks hydroxyl or heterocyclic groups critical for antioxidant activity, suggesting lower efficacy unless methyl groups contribute via steric protection of the pyrrolidine core .

Physicochemical and Electronic Properties

- Electron Effects : Electron-donating methyl groups reduce the electrophilicity of the aryl ring, diminishing interactions with microbial enzymes compared to electron-withdrawing Cl or F substituents .

Biological Activity

1-(3,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS No. 63674-63-5) is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article aims to summarize the current understanding of its biological activity based on available research findings.

- Molecular Formula : C₁₃H₁₅NO₃

- Molecular Weight : 233.26 g/mol

- MDL Number : MFCD01571215

- Hazard Classification : Irritant

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine carboxylic acids, including this compound, exhibit varying degrees of antimicrobial activity against Gram-positive bacteria and fungi.

- Mechanism of Action : The antimicrobial effectiveness is often attributed to the structural features of the compounds, which influence their interaction with microbial cell walls or metabolic pathways.

- Target Pathogens : Studies have focused on multidrug-resistant strains such as Staphylococcus aureus, Klebsiella pneumoniae, and Candida auris. However, specific data on the activity of this compound against these pathogens remains limited.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies, particularly in cell lines representing lung cancer.

- Cell Lines Tested : A549 human pulmonary adenocarcinoma cells have been a primary model for testing the cytotoxic effects of this compound.

- Findings :

- Compounds derived from this compound showed a structure-dependent reduction in cell viability.

- For instance, certain substitutions significantly enhanced anticancer activity, reducing A549 cell viability by as much as 24.5% compared to untreated controls.

Table 1: Summary of Biological Activities

| Activity Type | Pathogen/Cell Type | Effectiveness | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Limited data | |

| Antimicrobial | Klebsiella pneumoniae | Limited data | |

| Anticancer | A549 cells | Viability reduced to 24.5% |

Detailed Research Findings

A study published in April 2023 investigated various derivatives of pyrrolidine carboxylic acids for their antimicrobial and anticancer properties. The findings highlighted that while some compounds exhibited promising antimicrobial activity against resistant strains, others demonstrated significant cytotoxicity towards cancer cells.

- Antimicrobial Screening : The compounds were subjected to broth microdilution assays to determine Minimum Inhibitory Concentrations (MICs) against selected pathogens.

- Cytotoxicity Assays : The MTT assay was employed to evaluate the impact on cell viability in A549 cells after treatment with varying concentrations of the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.